Prednisolone caproate Prednisolone caproate
Brand Name: Vulcanchem
CAS No.: 69164-69-8
VCID: VC20819013
InChI: InChI=1S/C27H38O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h10,12,14,19-21,24,29,32H,4-9,11,13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1
SMILES: CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Molecular Formula: C27H38O6
Molecular Weight: 458.6 g/mol

Prednisolone caproate

CAS No.: 69164-69-8

Cat. No.: VC20819013

Molecular Formula: C27H38O6

Molecular Weight: 458.6 g/mol

* For research use only. Not for human or veterinary use.

Prednisolone caproate - 69164-69-8

Specification

CAS No. 69164-69-8
Molecular Formula C27H38O6
Molecular Weight 458.6 g/mol
IUPAC Name [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate
Standard InChI InChI=1S/C27H38O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h10,12,14,19-21,24,29,32H,4-9,11,13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1
Standard InChI Key DNSAKUGJOSFARZ-FOMYWIRZSA-N
Isomeric SMILES CCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O
SMILES CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Canonical SMILES CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O

Introduction

Chemical Structure and Properties

Prednisolone caproate is formed through the esterification of prednisolone with caproic acid (hexanoic acid) at the C-21 position. This esterification creates a prodrug that undergoes hydrolysis in vivo to release the active prednisolone compound. The molecular structure maintains the core four-ring system of prednisolone with the addition of a hexanoyl ester group.

Physical and Chemical Characteristics

Prednisolone caproate shares structural similarities with other prednisolone esters, including prednisolone acetate and prednisolone-21-propanoate, which have molecular weights around 416.51 g/mol . The caproate moiety increases the lipophilicity of the molecule compared to the parent compound, affecting its solubility profile and pharmacokinetic properties.

Chemical Reactivity

The ester bond in prednisolone caproate is susceptible to hydrolysis under both enzymatic and non-enzymatic conditions. This hydrolysis reaction is crucial for its biological activity, as it releases the active prednisolone component. Under acidic or basic conditions, the ester bond undergoes hydrolysis according to the following reaction:

Reaction TypeConditionsKey ReagentsProducts
Acidic HydrolysispH < 7, elevated temperatureHClPrednisolone + Hexanoic acid
Basic HydrolysispH > 7NaOHPrednisolone + Hexanoic acid salt
Enzymatic HydrolysisPhysiologicalEsterasesPrednisolone + Hexanoic acid

The hydrolysis reaction is a key determinant of the compound's pharmacokinetic profile and duration of action in biological systems.

Synthesis and Preparation Methods

Esterification Reactions

The esterification of prednisolone typically follows established chemical principles for steroid esterification. Based on related synthetic methods for prednisolone derivatives, the reaction likely involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The general reaction can be represented as:

Prednisolone + Caproic Acid → Prednisolone caproate + Water

Industrial Production Considerations

Industrial-scale production would likely employ optimized conditions to maximize yield and purity while minimizing side reactions. Continuous flow reactors may be used to ensure consistent product quality, as is common with other pharmaceutical steroid esters .

Pharmacological Properties

Mechanism of Action

Like other corticosteroids, prednisolone caproate functions through binding to cytoplasmic glucocorticoid receptors, forming complexes that translocate to the nucleus and modify gene expression. This results in decreased production of inflammatory mediators including cytokines, prostaglandins, and leukotrienes.

Pharmacokinetics

The caproate ester modifies the pharmacokinetic profile of prednisolone, potentially providing prolonged release compared to the parent compound. The lipophilic caproate group likely enhances tissue penetration and may extend the half-life through slower hydrolysis compared to shorter-chain esters such as acetate or propionate.

Metabolism and Elimination

Following administration, prednisolone caproate undergoes hydrolysis by esterases in various tissues, releasing active prednisolone. The metabolism follows patterns similar to other prednisolone esters, with subsequent hepatic metabolism of the freed prednisolone and eventual renal excretion of metabolites.

Therapeutic Applications

Inflammatory Conditions

Based on the pharmacological profile of prednisolone derivatives, potential applications of prednisolone caproate include:

  • Rheumatoid Arthritis: Reduction of inflammation and pain associated with joint swelling

  • Asthma: Management of acute exacerbations by decreasing airway inflammation

  • Allergic Reactions: Control of severe allergic responses

  • Autoimmune Disorders: Suppression of inappropriate immune responses

Administration Forms

Prednisolone esters are typically formulated as:

  • Injectable suspensions for intramuscular or intra-articular administration

  • Topical preparations for dermatological conditions

  • Ophthalmic solutions or suspensions for ocular inflammation

The specific formulations of prednisolone caproate would depend on its intended therapeutic applications and pharmacokinetic goals.

Research and Development Considerations

Structural Modifications

Research into prednisolone derivatives has explored various structural modifications to optimize pharmacological properties. For instance, the synthesis of prednisolone-6-carboxylate esters involves a 10-step process from hydrocortisone, highlighting the complexity of developing novel steroid derivatives .

Structure-Activity Relationships

Studies of prednisolone derivatives demonstrate that ester side chains significantly influence the compound's properties. As seen with other prednisolone esters, the length and nature of the ester chain affects:

  • Lipophilicity and membrane permeability

  • Rate of hydrolysis and drug release

  • Tissue distribution and cellular uptake

  • Duration of anti-inflammatory effects

Novel Derivative Development

The development of prednisolone derivatives includes sophisticated chemical approaches such as:

  • Ring-fused ketal derivatives to modify release profiles

  • Spiro enone derivatives for enhanced receptor binding

  • Site-specific esterification to target particular biological activities

These approaches provide context for understanding the potential benefits of prednisolone caproate in the broader landscape of corticosteroid development .

Clinical Relevance and Future Directions

Current Status in Clinical Practice

While prednisolone esters are widely used in clinical practice, prednisolone caproate appears to be less commonly documented in clinical literature compared to other esters such as prednisolone acetate or sodium phosphate. This suggests it may be an investigational derivative or used in specific regional markets.

Future Research Directions

Future research into prednisolone caproate might focus on:

  • Comparative efficacy studies against other prednisolone esters

  • Targeted delivery systems to enhance tissue-specific effects

  • Modified release formulations to optimize therapeutic index

  • Applications in emerging therapeutic areas where corticosteroids show promise

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